tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate
CAS No.:
Cat. No.: VC16555972
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16BrNO3 |
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Molecular Weight | 314.17 g/mol |
IUPAC Name | tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate |
Standard InChI | InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16) |
Standard InChI Key | OKMQJPNDYZKGNF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a 2,3-dihydrobenzofuran ring system, which is a partially saturated derivative of benzofuran. The 7-position of the aromatic ring is substituted with a bromine atom, while the 3-position bears a tert-butyl carbamate group (–NHCO₂C(CH₃)₃). This arrangement introduces both steric bulk and electronic effects that influence its reactivity .
The stereochemistry at the 3-position is explicitly defined as the (3S)-enantiomer, as indicated by the IUPAC name. This chiral center arises from the tetrahedral geometry of the nitrogen atom in the carbamate group, which is directly bonded to the benzofuran ring. The absolute configuration plays a critical role in determining the compound’s interactions in asymmetric synthesis and biological systems .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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InChIKey: OKMQJPNDYZKGNF-SNVBAGLBSA-N
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Canonical SMILES: CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br
These identifiers confirm the compound’s connectivity and stereochemistry, enabling precise database searches and computational modeling. The presence of the bromine atom contributes to a distinct mass spectrometry profile, with a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br .
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate typically involves multi-step sequences starting from substituted benzofuran precursors. A common approach includes:
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Bromination: Introducing bromine at the 7-position of 2,3-dihydrobenzofuran using electrophilic brominating agents like N-bromosuccinimide (NBS).
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Carbamate Formation: Reacting the brominated intermediate with tert-butyl carbamate under coupling conditions, often employing reagents such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), ensuring high yields and purity.
Stereochemical Control
The (3S)-configuration is achieved through enantioselective synthesis or resolution techniques. Asymmetric catalysis using chiral auxiliaries or enzymes may be employed to favor the desired enantiomer, critical for applications requiring high stereochemical fidelity .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The compound exhibits dual reactivity:
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Electrophilic Carbonyl Carbon: The carbamate’s carbonyl group can undergo nucleophilic attack, enabling reactions with amines or alcohols to form ureas or carbonates.
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Nucleophilic Amine: The nitrogen atom in the carbamate can participate in alkylation or acylation reactions, facilitating further functionalization.
Bromine-Specific Reactivity
Reaction Type | Reagents/Conditions | Product Application |
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Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Biaryl derivatives |
Nucleophilic Aromatic Substitution | Amines, Cu catalysts | Aminobenzofuran analogs |
Hydrolysis | Acid/Base | Amine or alcohol derivatives |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s bromine and carbamate functionalities make it a versatile intermediate for synthesizing kinase inhibitors, protease inhibitors, and other therapeutic agents. Its rigid benzofuran scaffold is often leveraged to enhance binding affinity in target proteins .
Case Study: Analog Development
Structural analogs of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate have shown promise in preclinical studies for oncology and neurology. For example, replacing the bromine with a trifluoromethyl group modulates lipophilicity and metabolic stability, enhancing drug-like properties .
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